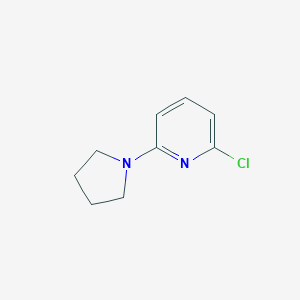

2-Chloro-6-(pyrrolidin-1-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-6-(pyrrolidin-1-yl)pyridine is a chemical compound with the molecular formula C9H11ClN2. It is a pyridine derivative where a chlorine atom is substituted at the 2-position and a pyrrolidinyl group at the 6-position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-chloropyridine with pyrrolidine under specific conditions. One common method is to heat 2-chloropyridine with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloro-6-(pyrrolidin-1-yl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The pyrrolidinyl group can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used in substitution reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-(1-pyrrolidinyl)pyridine or 2-thio-6-(1-pyrrolidinyl)pyridine can be formed.

Oxidation Products: N-oxides of the pyrrolidinyl group.

Reduction Products: Secondary amines derived from the pyrrolidinyl group.

Applications De Recherche Scientifique

Chemical Properties and Structure

2-Chloro-6-(pyrrolidin-1-yl)pyridine has the molecular formula C11H12ClN and a molecular weight of approximately 209.68 g/mol. The compound features a chlorinated pyridine ring substituted with a pyrrolidine moiety, which enhances its reactivity and biological activity. This structural characteristic allows for various chemical transformations that are crucial in medicinal chemistry.

Neurological and Psychiatric Disorders

Research indicates that this compound interacts with neurotransmitter systems, particularly cholinergic pathways. This interaction suggests potential applications in enhancing cognitive function and providing neuroprotective benefits. Studies have shown that compounds with similar structures can modulate neurotransmitter activity, making them candidates for treating conditions such as Alzheimer's disease and other cognitive disorders.

Anticancer Properties

The compound has been investigated for its anticancer properties, particularly as an inhibitor of specific kinases involved in cancer progression. For instance, derivatives of pyridine compounds have been designed as dual inhibitors targeting anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These inhibitors have shown promise in combating resistant forms of cancer, indicating the potential of this compound in oncology .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Research has shown that modifications to the pyrrolidine ring can significantly influence its potency against various biological targets. For example:

| Modification | Effect on Activity |

|---|---|

| Substituting different groups on the pyrrolidine ring | Alters binding affinity to receptors associated with cognitive functions. |

| Changing chlorine's position on the pyridine ring | Impacts the compound's reactivity and biological efficacy against cancer cells. |

These insights into SAR provide valuable guidance for designing new derivatives with enhanced therapeutic profiles.

Case Studies and Research Findings

Several case studies have documented the applications of this compound:

- Neuroprotective Effects : A study demonstrated that derivatives showed enhanced neuroprotective effects in models of neurodegeneration, suggesting their potential use in developing treatments for Alzheimer's disease .

- Anticancer Activity : Research involving dual inhibitors based on this compound indicated significant efficacy against resistant cancer cell lines, leading to ongoing clinical evaluations.

- Antimicrobial Properties : Preliminary studies indicated that certain derivatives exhibit antimicrobial activity, warranting further investigation into their potential as therapeutic agents against bacterial infections .

Mécanisme D'action

The mechanism of action of 2-Chloro-6-(pyrrolidin-1-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidinyl group can interact with enzymes or receptors, modulating their activity. The chlorine atom can also participate in hydrogen bonding or halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Chloro-5-(1-methyl-2-pyrrolidinyl)pyridine

- 3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine

- 2-(1-Pyrrolidinyl)-3-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-6-(pyrrolidin-1-yl)pyridine is unique due to the specific positioning of the chlorine and pyrrolidinyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Activité Biologique

2-Chloro-6-(pyrrolidin-1-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and structure-activity relationships (SAR). The findings are supported by diverse research studies and data tables summarizing key results.

Analgesic and Anti-inflammatory Effects

Research has indicated that compounds related to this compound exhibit significant analgesic and anti-inflammatory properties. These effects are primarily mediated through the inhibition of the TRPA1 receptor, which plays a crucial role in pain sensation and inflammatory responses. For instance, a study highlighted that derivatives of this compound can effectively block TRPA1 activation, suggesting their potential use in treating pain and pulmonary diseases .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against various pathogens. In vitro studies have demonstrated that pyrrolidine derivatives, including this compound, possess antibacterial properties with minimum inhibitory concentration (MIC) values indicating effectiveness against both Gram-positive and Gram-negative bacteria. Notably, compounds containing halogen substituents have shown enhanced bioactivity .

The mechanism of action involves interactions with specific molecular targets such as enzymes and receptors. The pyridine ring facilitates π-π interactions with aromatic residues in enzyme active sites, while the pyrrolidine ring can form hydrogen bonds or hydrophobic interactions. Additionally, the carboxylic acid group can engage in ionic interactions with positively charged residues, stabilizing the binding of the compound to its target .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the pyrrolidine ring significantly influence biological activity. For instance, replacing morpholine with pyrrolidine has been shown to increase potency nearly four-fold in certain assays . The following table summarizes key findings from SAR studies:

| Compound Modification | Effect on Activity |

|---|---|

| Morpholine → Pyrrolidine | Increased potency (4-fold) |

| Halogen substitutions | Enhanced antibacterial activity |

| Carboxylic acid group | Stabilizes binding to targets |

Study on TRPA1 Inhibition

A notable case study investigated the effects of this compound analogs on TRPA1 activation. The results indicated that specific substitutions on the pyrrolidine ring could significantly reduce TRPA1-mediated pain responses in animal models. This suggests a potential therapeutic application for chronic pain management.

Antimicrobial Efficacy Evaluation

In another study focused on antimicrobial efficacy, various derivatives were tested against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL for some derivatives, indicating strong antibacterial activity .

Propriétés

IUPAC Name |

2-chloro-6-pyrrolidin-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2/c10-8-4-3-5-9(11-8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBMNALSMDIURFG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.